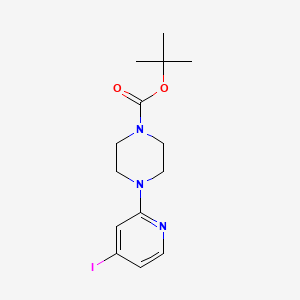

Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate

Overview

Description

“Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with potential applications in organic synthesis. It contains a piperazine ring, which is a common feature in many pharmaceuticals and agrochemicals due to its versatility and conformational flexibility .

Molecular Structure Analysis

The compound contains a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms. It also has an iodopyridinyl group attached to the piperazine ring, and a tert-butyl ester group attached to one of the nitrogen atoms in the piperazine ring .Chemical Reactions Analysis

The presence of the iodine atom on the pyridine ring makes it susceptible to various coupling reactions. The piperazine ring can act as a bidentate ligand, forming complexes with metal ions .Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Such derivatives are synthesized due to their potential biological activities, which can range from antibacterial to anticancer properties.

Antibacterial and Antifungal Agent

The compound has been evaluated for its antibacterial and antifungal activities. It has shown moderate activity against several microorganisms, including both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa . This suggests its potential use in developing new antimicrobial agents.

Anticancer Activity

Compounds containing the piperazine ring, like Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate, have shown a wide spectrum of biological activities, including anticancer effects . The conformational flexibility of the piperazine ring and the presence of polar nitrogen atoms may enhance favorable interactions with biological macromolecules, making it a candidate for cancer research.

Antiparasitic Applications

The structural features of this compound contribute to its antiparasitic activities. Research indicates that derivatives of N-Boc piperazine, which includes Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate, exhibit antiparasitic properties, potentially offering new avenues for treating parasitic infections .

Antihistamine and Antidepressive Properties

The compound’s derivatives have been associated with antihistamine and antidepressive activities. This is attributed to the piperazine ring’s ability to interact with biological targets involved in histamine and serotonin pathways, which are crucial in allergic reactions and mood regulation, respectively .

Drug Discovery and Development

Due to its easy modifiability, proper alkalinity, water solubility, and capacity for forming hydrogen bonds, the incorporation of the piperazine ring from Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate is considered an important synthetic strategy in drug discovery. It allows for the adjustment of molecular physicochemical properties to optimize drug candidates .

Conformational Studies

The compound’s structure allows for interesting conformational studies. For example, its derivatives can adopt linear or L-shaped configurations, influencing their intermolecular interactions and crystal packing. This makes it valuable for research in molecular design and crystallography .

Physicochemical Property Modification

The piperazine ring’s presence in Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate can be exploited to adjust the physicochemical properties of molecules. This is particularly useful in the field of medicinal chemistry, where fine-tuning these properties is crucial for drug efficacy and safety .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUZSHQMPWBFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1408738.png)

![1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1408751.png)